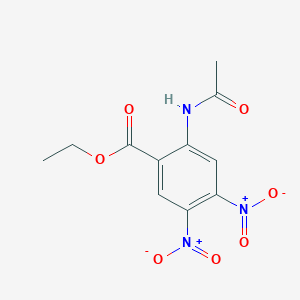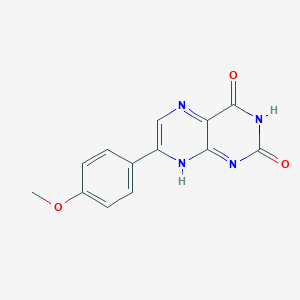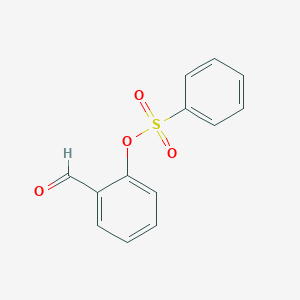
2-Formylphenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylphenyl benzenesulfonate is an organic compound with the molecular formula C13H10O4S and a molecular weight of 262.28 g/mol It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a benzenesulfonate group
Mechanism of Action
Target of Action
Related compounds have been found to inhibit enzymes such as decaprenylphosphoryl-β-d-ribose 2’-epimerase (dpre1), which plays a crucial role in the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis .
Mode of Action
It’s known that related compounds exert their inhibitory effects on their target enzymes through the formation of hydrogen bonds with pivotal active site residues . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
Related compounds have been shown to interfere with the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis . This interference could potentially lead to downstream effects such as the disruption of cell wall integrity and function.
Pharmacokinetics
In silico analysis has been used to study the adme properties of related compounds . Such studies can provide insights into the compound’s bioavailability and potential for therapeutic use.
Result of Action
Related compounds have demonstrated promising antibacterial and antifungal activity, with low toxicity and no adverse effects on normal cells . This suggests that 2-Formylphenyl Benzenesulfonate could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
It has been found that derivatives of this compound can inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) through the formation of hydrogen bonds with the pivotal active site Cys387 residue . This interaction suggests that 2-Formylphenyl benzenesulfonate may have potential as a biochemical agent.
Cellular Effects
Derivatives of this compound have shown promising antitubercular activity, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . They also demonstrated significant antibacterial activity, while one compound exhibited substantial antifungal activity . These findings suggest that this compound may influence cell function and cellular processes.
Molecular Mechanism
It is known that its derivatives can exert their inhibitory effects on the DprE1 enzyme through the formation of hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formylphenyl benzenesulfonate can be synthesized through the reaction of salicylaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yield. Another method involves the use of N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride (KF) to convert phenols into their corresponding benzenesulfonate esters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Formylphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: 2-Formylbenzoic acid.
Reduction: 2-Hydroxymethylphenyl benzenesulfonate.
Substitution: Various substituted phenyl benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
2-Formylphenyl benzenesulfonate has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde: Similar structure but lacks the sulfonate group.
Benzaldehyde: Contains a formyl group but lacks the phenyl benzenesulfonate structure.
Benzenesulfonyl chloride: Contains the sulfonate group but lacks the formyl group.
Uniqueness
2-Formylphenyl benzenesulfonate is unique due to the combination of the formyl and sulfonate groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
(2-formylphenyl) benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTLLZDOQOCIQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-[(4-chlorobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B372847.png)
![4(3H)-Pyrimidinone, 6-amino-5-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B372848.png)



![6-amino-5-[(4-hydroxyphenyl)methylideneamino]-1H-pyrimidin-4-one](/img/structure/B372855.png)
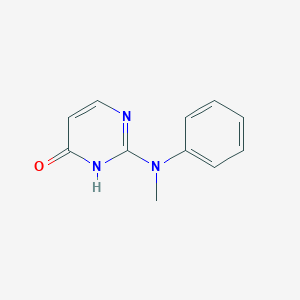
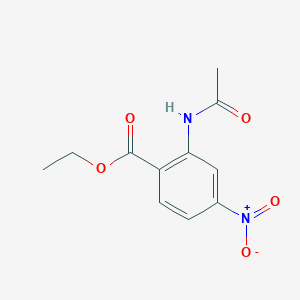
![1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}cyclohexanol](/img/structure/B372858.png)
